molecular formula C10H13NO3 B045531 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol CAS No. 113511-45-8

3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol

Cat. No.: B045531
CAS No.: 113511-45-8
M. Wt: 195.21 g/mol
InChI Key: LRXZDIRVMLNWST-UHFFFAOYSA-N
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Description

3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol is an organic compound that features a benzodioxole ring attached to a propanol chain with an amino group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol typically involves the following steps:

    Starting Material: The synthesis often begins with 1,3-benzodioxole, which is a common precursor.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Catalysts: Employing catalysts to increase the reaction rate and yield.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate: Similar structure but with a methyl ester group.

Uniqueness

3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-amino-3-(1,3-benzodioxol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-8(3-4-12)7-1-2-9-10(5-7)14-6-13-9/h1-2,5,8,12H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXZDIRVMLNWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396563
Record name 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113511-45-8
Record name 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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